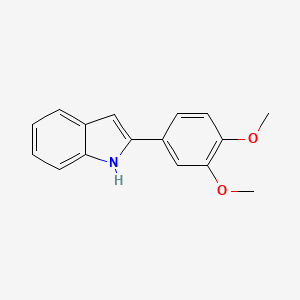

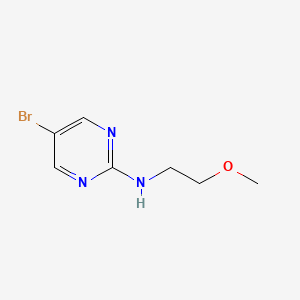

![molecular formula C13H15NO5S B1274506 4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid CAS No. 328025-47-4](/img/structure/B1274506.png)

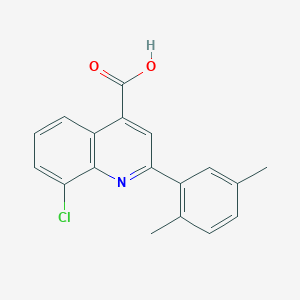

4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

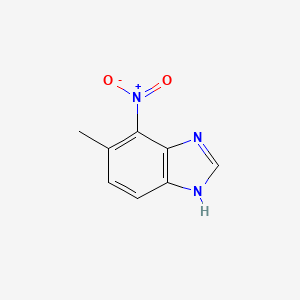

The compound 4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid is a structurally complex molecule that appears to be related to various research areas, including organic synthesis and potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of rings, the introduction of functional groups, and the establishment of stereochemistry. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, the synthesis of a conformationally constrained analogue of aspartic acid is achieved through a regioselective 1,3-dipolar cycloaddition, followed by several steps to introduce the desired functional groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction . For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using X-ray diffraction, and the data were refined to a high degree of accuracy . The molecular structure analysis provides critical information about the arrangement of atoms and the geometry of the molecule, which is essential for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds with various nucleophiles has been studied, leading to the synthesis of novel amino acid derivatives and heterocyclic compounds . The behavior of these compounds under different conditions can shed light on the potential reactions of 4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid. For instance, the reaction of 4-methylthio-2-oxobutanoic acid with different reagents leads to the formation of methional, a mediator of apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps are determined using computational methods such as HF and DFT . These properties are indicative of the molecule's stability, charge distribution, and potential biological activity. The thermal stability and absorption properties of related compounds are also characterized using TGA, DTA, and UV-Vis spectrophotometry .

Applications De Recherche Scientifique

Chemical Synthesis and Structure

This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and chemical structure analysis. For instance, it's involved in the synthesis of ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates through intramolecular cyclization processes (Shipilovskikh, Rubtsov, & Zalesov, 2009).

It is also utilized in the synthesis of novel hydrazide and hydrazide-hydrazone derivatives, which have been evaluated for anti-tumor activities. This highlights its role in developing potential therapeutic agents (Wardakhan, Eid, & Mohareb, 2013).

Applications in Molecular Diagnosis and Antioxidant Research

The compound has been instrumental in creating fluorescent probes for β-amyloids, with applications in molecular diagnosis of Alzheimer’s disease. This application showcases its potential in the field of neurodegenerative disease research (Fa et al., 2015).

It has also been used to study the antioxidant properties of certain derivatives, which can be significant in understanding oxidative stress and its implications in various diseases (Stanchev et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-19-13(18)11-7-3-2-4-8(7)20-12(11)14-9(15)5-6-10(16)17/h2-6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJPFVCKBIQIHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389419 |

Source

|

| Record name | 4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid | |

CAS RN |

328025-47-4 |

Source

|

| Record name | 4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

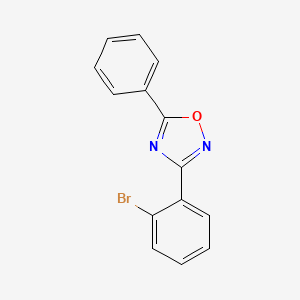

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)